

# Spectroscopic Profile of (E)-3-Hepten-1-ol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Hepten-1-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-3-Hepten-1-ol (CAS No: 2108-05-6).<sup>[1][2]</sup> The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols and a workflow for spectroscopic analysis.

## Compound Information

Identifier	Value
IUPAC Name	(E)-hept-3-en-1-ol <sup>[3]</sup>
Synonyms	trans-3-Hepten-1-ol, (E)-hept-3-en-1-ol <sup>[4]</sup>
CAS Number	2108-05-6 <sup>[4]</sup>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sup>[3]</sup>
Molecular Weight	114.19 g/mol <sup>[3]</sup>
Chemical Structure	CCC/C=C/CCO <sup>[3]</sup>

## Spectroscopic Data

The following sections present the available spectroscopic data for (E)-**3-Hepten-1-ol** in a structured format.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for (E)-**3-Hepten-1-ol**. These predictions are based on established chemical shift principles and spectral database comparisons.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for (E)-**3-Hepten-1-ol**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H1 (-CH <sub>2</sub> )	3.65	t	6.5
H2 (-CH <sub>2</sub> )	2.25	q	7.0
H3 (=CH-)	5.50	m	-
H4 (=CH-)	5.55	m	-
H5 (-CH <sub>2</sub> )	2.05	q	7.5
H6 (-CH <sub>2</sub> )	1.40	sextet	7.5
H7 (-CH <sub>3</sub> )	0.90	t	7.5
-OH	variable	s	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for (E)-**3-Hepten-1-ol**

Carbon Assignment	Predicted Chemical Shift (ppm)
C1 (-CH <sub>2</sub> OH)	62.0
C2 (-CH <sub>2</sub> -)	39.0
C3 (=CH-)	125.0
C4 (=CH-)	135.0
C5 (-CH <sub>2</sub> -)	34.5
C6 (-CH <sub>2</sub> -)	22.5
C7 (-CH <sub>3</sub> )	13.5

## Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands in the infrared spectrum of (E)-**3-Hepten-1-ol**. The data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.<sup>[4]</sup>

Table 3: IR Spectroscopic Data for (E)-**3-Hepten-1-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group Assignment
~3640	Strong, Sharp	O-H Stretch (free)	Hydroxyl (-OH)
~3400	Strong, Broad	O-H Stretch (H-bonded)	Hydroxyl (-OH)
3020	Medium	=C-H Stretch	Alkene
2960, 2870	Strong	C-H Stretch	Alkyl (CH <sub>3</sub> , CH <sub>2</sub> )
1670	Medium	C=C Stretch	Alkene (trans)
1460	Medium	C-H Bend	Alkyl (CH <sub>2</sub> )
1050	Strong	C-O Stretch	Primary Alcohol
965	Strong	=C-H Bend (out-of-plane)	trans-Alkene

## Mass Spectrometry (MS)

The mass spectrum of (E)-**3-Hepten-1-ol** is characterized by fragmentation patterns typical for primary alcohols, including alpha-cleavage and dehydration. The data presented is from the PubChem database.[\[3\]](#)

Table 4: Mass Spectrometry Data for (E)-**3-Hepten-1-ol**

m/z	Relative Intensity (%)	Proposed Fragment Ion	Fragmentation Pathway
114	Low	$[C_7H_{14}O]^+$	Molecular Ion ( $M^+$ )
96	Moderate	$[C_7H_{12}]^+$	Dehydration ( $M^+ - H_2O$ )
85	Moderate	$[C_6H_{13}]^+$	Loss of ethyl radical
81	47.73	$[C_6H_9]^+$	Further fragmentation
55	99.99	$[C_4H_7]^+$	Allylic cleavage
41	65.21	$[C_3H_5]^+$	Allylic cation
31	27.37	$[CH_2OH]^+$	Alpha-cleavage

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of (E)-**3-Hepten-1-ol** (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

**Instrumentation:**  $^1H$  and  $^{13}C$  NMR spectra are acquired on a spectrometer such as a BRUKER AC-300, operating at 300 MHz for  $^1H$  and 75 MHz for  $^{13}C$ .[\[3\]](#)

$^1H$  NMR Acquisition:

- The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
- A standard one-pulse sequence is used for  $^1H$  acquisition.
- Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

#### <sup>13</sup>C NMR Acquisition:

- A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
- Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 512-2048 scans.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat (E)-**3-Hepten-1-ol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, for gas-phase measurements, a small amount of the sample is injected into an evacuated gas cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

#### Acquisition:

- A background spectrum of the empty sample holder (or gas cell) is recorded.
- The sample is placed in the spectrometer's beam path.
- The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Sample Introduction: A dilute solution of (E)-**3-Hepten-1-ol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

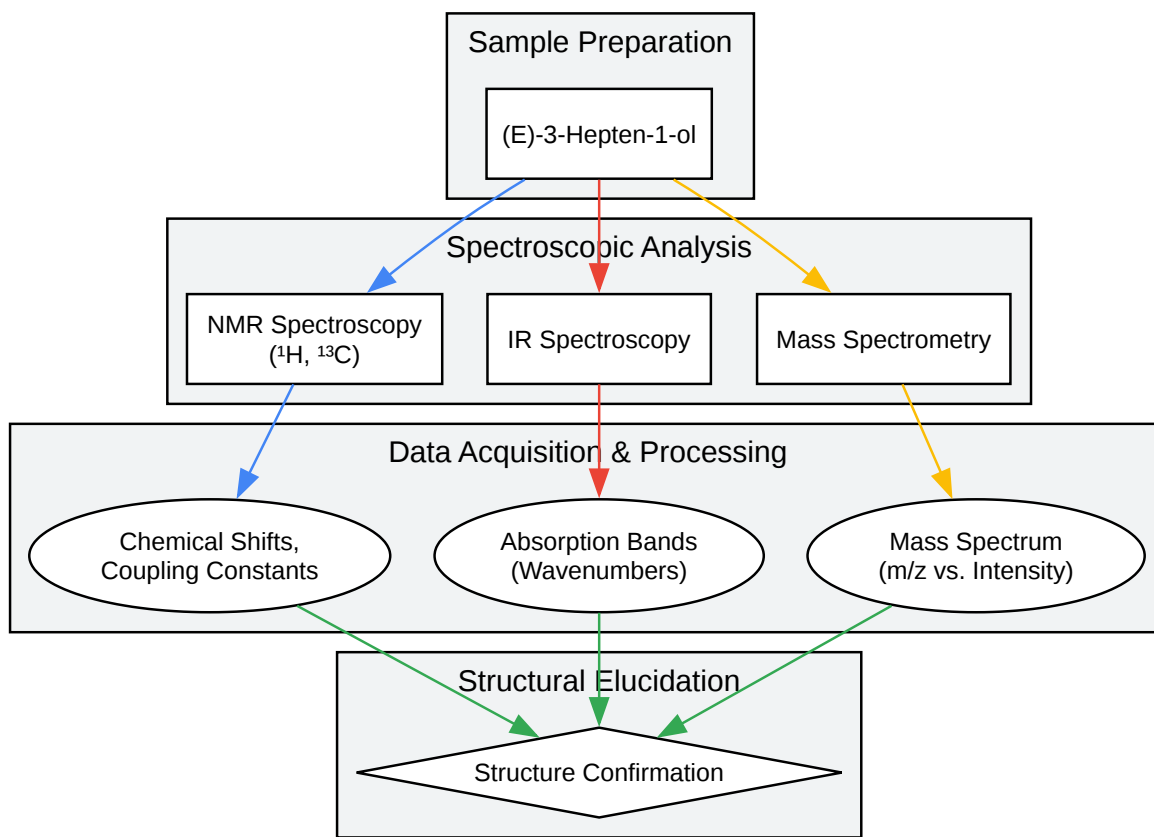
Acquisition:

- The sample is vaporized and enters the ion source.
- Electron ionization is performed at a standard energy of 70 eV.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- The detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (E)-**3-Hepten-1-ol**.



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